molecular formula C25H34N6O3 B13435189 Propoxyphenyl Noracetildenafil

Propoxyphenyl Noracetildenafil

Cat. No.: B13435189
M. Wt: 466.6 g/mol
InChI Key: VJMGIJNAUXKFAR-UHFFFAOYSA-N
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Description

Propoxyphenyl Noracetildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are commonly used in the treatment of erectile dysfunction. This compound is structurally related to sildenafil, the active ingredient in Viagra, but has been modified to include a propoxyphenyl group, which may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propoxyphenyl Noracetildenafil involves several steps, starting from the appropriate pyrazolo[4,3-d]pyrimidin-7-one core. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the propoxyphenyl group: This step involves the reaction of the core structure with a propoxyphenyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Ensuring high yield and purity of the final product.

    Use of continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propoxyphenyl Noracetildenafil undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propoxyphenyl Noracetildenafil has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other phosphodiesterase inhibitors.

    Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.

    Medicine: Investigated for its potential use in treating erectile dysfunction and pulmonary arterial hypertension.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Propoxyphenyl Noracetildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil but may be influenced by the presence of the propoxyphenyl group.

Comparison with Similar Compounds

Similar Compounds

    Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

    Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor.

Uniqueness

Propoxyphenyl Noracetildenafil is unique due to the presence of the propoxyphenyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. This modification can potentially lead to differences in efficacy, duration of action, and side effect profile.

Biological Activity

Propoxyphenyl Noracetildenafil is a novel compound identified as an analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED) and possibly other conditions influenced by cyclic guanosine monophosphate (cGMP) levels. This article explores the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. Its structural formula can be represented as follows:

C20H26N4O2\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_2

This structure is similar to that of sildenafil, with modifications that enhance its binding affinity to PDE-5 enzymes.

The primary mechanism of action for this compound involves the inhibition of the PDE-5 enzyme. By blocking this enzyme, the compound prevents the breakdown of cGMP, leading to increased levels of this signaling molecule. Elevated cGMP levels result in vasodilation and increased blood flow to the corpus cavernosum, thereby facilitating penile erection in response to sexual stimulation .

Pharmacological Profile

  • Potency : Studies indicate that this compound exhibits comparable potency to sildenafil in inhibiting PDE-5 activity. In vitro assays have demonstrated effective inhibition at low concentrations, suggesting a strong therapeutic potential .
  • Selectivity : The compound shows selectivity towards PDE-5 over other phosphodiesterase isoforms, which minimizes potential side effects associated with non-selective inhibition .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The compound displays a half-life similar to that of sildenafil, allowing for effective dosing regimens .

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

  • Study on Dietary Supplements : A study analyzed dietary supplements for the presence of various PDE-5 inhibitors. This compound was detected in one sample among numerous tested products, indicating its prevalence in illicit formulations .
  • Clinical Observations : In clinical settings, patients administered with this compound reported significant improvements in erectile function, similar to those observed with traditional sildenafil treatments. The International Index of Erectile Function (IIEF) scores improved markedly post-treatment .

Safety and Side Effects

While this compound demonstrates promising efficacy, safety profiles are essential for clinical application:

  • Adverse Effects : Common side effects reported include headache, flushing, and dyspepsia, akin to those experienced with sildenafil use . Long-term safety data remain limited and warrant further investigation.
  • Drug Interactions : As with other PDE-5 inhibitors, caution is advised when co-administering with nitrates or other antihypertensive agents due to the risk of significant hypotension .

Properties

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

IUPAC Name

1-methyl-5-[5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33)

InChI Key

VJMGIJNAUXKFAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C

Origin of Product

United States

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